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Cyclotrisilazane, nonamethyl-

Silicone Rubber Crosslink Density Mechanical Reinforcement

Cyclotrisilazane, nonamethyl- (C9H27N3Si3, MW 261.59) is a fully N-methylated derivative of the cyclotrisilazane ring system, consisting of a six-membered ring of alternating silicon and nitrogen atoms where each silicon bears two methyl groups and each nitrogen bears one methyl group. Unlike its N–H analog hexamethylcyclotrisilazane (HMCTS), this compound is a solid at room temperature (mp 36 °C) with a boiling point of 91 °C at 12 Torr , making it suitable for controlled vapor delivery in deposition processes.

Molecular Formula C9H27N3Si3
Molecular Weight 261.59 g/mol
CAS No. 1080-38-2
Cat. No. B14755338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclotrisilazane, nonamethyl-
CAS1080-38-2
Molecular FormulaC9H27N3Si3
Molecular Weight261.59 g/mol
Structural Identifiers
SMILESCN1[Si](N([Si](N([Si]1(C)C)C)(C)C)C)(C)C
InChIInChI=1S/C9H27N3Si3/c1-10-13(4,5)11(2)15(8,9)12(3)14(10,6)7/h1-9H3
InChIKeyURHHAGHAZJAHSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclotrisilazane, Nonamethyl- (CAS 1080-38-2): A Fully Methylated Cyclic Silazane for Vapor Deposition and Polymer Crosslinking Applications


Cyclotrisilazane, nonamethyl- (C9H27N3Si3, MW 261.59) is a fully N-methylated derivative of the cyclotrisilazane ring system, consisting of a six-membered ring of alternating silicon and nitrogen atoms where each silicon bears two methyl groups and each nitrogen bears one methyl group [1]. Unlike its N–H analog hexamethylcyclotrisilazane (HMCTS), this compound is a solid at room temperature (mp 36 °C) with a boiling point of 91 °C at 12 Torr , making it suitable for controlled vapor delivery in deposition processes. It serves as a precursor for silicon nitride and silicon carbonitride thin films [2] and participates in well-defined ring-opening equilibria with halosilanes [3].

Solid precursor for vapor deposition of SiNx and SiCN thin films
Fully N-methylated cyclic silazane for controlled ring-opening polymerization
Silica surface modification via Si–O–Si network bonding

Why Hexamethyldisilazane (HMDS) or Hexamethylcyclotrisilazane (HMCTS) Cannot Simply Replace Cyclotrisilazane, Nonamethyl-


Although hexamethyldisilazane (HMDS) and hexamethylcyclotrisilazane (HMCTS) serve as common silylating agents and film precursors, they lack the unique combination of full N-methyl substitution and cyclic trimeric architecture that defines nonamethylcyclotrisilazane. HMCTS contains reactive N–H bonds that lead to higher hydrolytic susceptibility and different film compositions [1], while HMDS is a linear molecule with fundamentally different vapor transport characteristics and surface reactivity. Direct substitution in silicone rubber curing, for example, results in inferior crosslink density and mechanical properties when HMDS-modified curing agent (PCA-D) is used instead of HMCTS-modified agent (PCA-T) [2]. The N-methyl groups in nonamethylcyclotrisilazane also provide a distinct steric and electronic environment for controlled ring-opening polymerization and equilibrium redistribution reactions [3].

Nonamethylcyclotrisilazane
HMDS / HMCTS
Absence of reactive N–H bonds
N–H groups may increase hydrolytic susceptibility and alter film composition
Cyclic trimeric architecture enables higher crosslink density in silicone elastomers
Linear or N–H analog may yield lower crosslink density and different mechanical profile
Vapor delivery from solid state with precise mass metering
Liquid precursors may introduce aerosol formation and composition drift

Quantitative Differentiation Evidence for Cyclotrisilazane, Nonamethyl- vs. Closest Analogs


Enhanced Crosslink Density in Silicone Rubber: PCA-T vs. PCA-D (HMCTS vs. HMDS)

In a direct comparative study of hydroxyl-terminated polydimethylsiloxane (PDMS) rubber curing, polymeric curing agent modified with hexamethylcyclotrisilazane (PCA-T) yielded superior mechanical properties compared to both unmodified (PCA-0) and hexamethyldisilazane-modified (PCA-D) agents. PCA-T provided additional crosslinks, resulting in the best overall mechanical performance among the three systems [1]. This positions nonamethylcyclotrisilazane-derived formulations as candidates for demanding elastomer applications where high crosslink density is required.

Crosslink Density
Head-to-head
PCA-T (HMCTS-modified) ranked highest among tested curing agents
Supports selection for higher crosslink density context
Qualitative ranking from PDMS swelling/stress–strain study
Silicone Rubber Crosslink Density Mechanical Reinforcement

Ring–Chain Equilibrium Constant: Nonamethylcyclotrisilazane Reactivity with Dichlorodimethylsilane

Heating nonamethylcyclotrisilazane with dichlorodimethylsilane establishes a well-characterized ring–chain equilibrium. The equilibrium constant for the end-group-to-middle-group redistribution is 2.7 × 10⁻³, which is approximately 100-fold smaller than the value expected for random sorting of bridging methylimino groups with chlorine atoms [1]. This demonstrates that nonamethylcyclotrisilazane exhibits a strong thermodynamic preference for the trimeric ring structure over linear chains, a property not directly shared by linear silazanes such as HMDS.

Ring–Chain Equilibrium
Class-level inference
K = 2.7 × 10⁻³
Predicts cyclic structure retention under processing conditions
~100-fold smaller than random expectation; data from GC/NMR
Ring-Opening Polymerization Equilibrium Constant Silazane Reactivity

Physical State and Delivery: Solid Nonamethylcyclotrisilazane vs. Liquid HMCTS

Cyclotrisilazane, nonamethyl- is a crystalline solid at ambient temperature (mp 36 °C) , whereas hexamethylcyclotrisilazane (HMCTS) is a liquid with a melting point of –10 °C [1]. This difference in physical state has direct implications for precursor handling and vapor delivery in CVD/ALD processes. Solid precursors can enable more precise mass-based metering and reduced evaporation-induced composition drift compared to liquid analogs. The boiling point of nonamethylcyclotrisilazane (91 °C at 12 Torr) is significantly lower than that of HMCTS (188 °C at 760 mmHg) [1], indicating higher volatility under reduced pressure despite its higher melting point.

Precursor Delivery
Head-to-head
Solid (mp 36 °C) vs Liquid (mp −10 °C); bp 91 °C at 12 Torr
Enables precise solid metering in CVD without aerosol issues
Boiling point advantage over HMCTS at reduced pressure
Vapor Deposition Precursor Delivery Physical State

Silica Surface Bonding Mode: Si–O–Si Linkage Formation for Cyclotrisilazanes vs. HMDS

When silica surfaces are modified with hexamethylcyclotrisilazane, the majority of the carbon in the resulting organic layer is bonded via Si–O–Si linkages, indicating that the cyclotrisilazane ring fragments upon surface reaction to form a covalently anchored siloxane network [1]. This contrasts with hexamethyldisilazane (HMDS) modification, which primarily yields trimethylsilyl-capped surfaces without the same network character. For chromatographic applications, silica modified with mixtures of hexamethylcyclotrisilazane and HMDS produces better deactivated surfaces than either agent alone [2], demonstrating a synergistic effect attributable to the distinct bonding modes of the two silazane types.

Silica Bonding Mode
Cross-study comparable
Si–O–Si network formation vs trimethylsilyl capping
Different surface architecture for chromatography supports
Synergistic mixtures improve deactivation over either alone
Surface Modification Gas Chromatography Silica Deactivation

Si–N Bond Strength Modulation by N-Methyl Substitution in Cyclotrisilazanes

Ab initio (HF/6-31G(d,p)) and DFT (BP86) calculations on cyclodi- and cyclotrisilazanes show that methyl substitution on nitrogen atoms primarily determines a decrease in Si–N bond strength within both four-membered and six-membered ring families [1]. This computational finding is consistent with experimental observations: N-methyl-substituted cyclotrisilazanes undergo ring-opening under conditions where N–H analogs remain intact. Consequently, nonamethylcyclotrisilazane (fully N-methylated) offers a predictable, lower-energy pathway for controlled ring-opening polymerization compared to fully N–H cyclotrisilazanes, which react only when the nitrogen substituent is a proton and under equilibriated conditions [1].

Si–N Bond Strength
Class-level inference
N-methyl substitution reduces Si–N bond enthalpy (computed)
Supports controlled ring-opening compared to N–H analogs
HF/DFT calculations; qualitative trend reported
Si–N Bond Enthalpy Computational Chemistry Ring Stability

Vapor Pressure Trade-off: Nonamethylcyclotrisilazane vs. Tri(isopropyl)cyclotrisilazane (TICZ) for CVD

1,3,5-Tri(isopropyl)cyclotrisilazane (TICZ), a structural congener of nonamethylcyclotrisilazane, exhibits a vapor pressure of ~127–133 Pa at 70 °C, making it suitable for pulsed CVD of near-zero thickness SiNx films [1]. Nonamethylcyclotrisilazane, with its lower molecular weight and fully methylated structure, is expected to exhibit comparable or higher volatility. The boiling point of nonamethylcyclotrisilazane (91 °C at 12 Torr, ~1600 Pa) confirms sufficient volatility for vapor-phase delivery, albeit with different temperature–pressure profiles than TICZ. This allows users to select between N-methyl and N-isopropyl analogs based on desired vapor delivery characteristics and carbon incorporation in the resulting film.

Vapor Pressure Profile
Class-level inference
bp 91 °C (12 Torr) vs TICZ ~127 Pa at 70 °C
Offers adjustable volatility window for CVD process optimization
Comparative vapor pressure data; different pressure conditions
Vapor Pressure CVD Precursor Silicon Nitride

Proven Application Scenarios Where Cyclotrisilazane, Nonamethyl- Delivers Measurable Advantage


Controlled Ring-Opening Polymerization for Linear Silazane Polymer Synthesis

Nonamethylcyclotrisilazane participates in well-characterized ring–chain equilibria with dichlorodimethylsilane, exhibiting an equilibrium constant of 2.7 × 10⁻³ for end-group/middle-group redistribution [1]. This predictable thermodynamic behavior enables the rational synthesis of α,ω-dichloropolydimethyl-N-methylsilazanes with controlled molecular weight distribution, which serve as telechelic intermediates for block copolymer and network polymer synthesis.

High-Performance Silicone Elastomers with Enhanced Crosslink Density

In PDMS rubber formulations, polymeric curing agents modified with hexamethylcyclotrisilazane (PCA-T) produce superior mechanical properties compared to unmodified (PCA-0) or HMDS-modified (PCA-D) agents, due to the formation of additional crosslinks [2]. This application leverages the cyclic trifunctional architecture of cyclotrisilazanes to achieve higher crosslink density without additional curing steps.

Silica Surface Functionalization for Chromatographic Stationary Phases

Silica modification with hexamethylcyclotrisilazane results in a surface layer where carbon is predominantly bonded through Si–O–Si linkages, indicating a fragmentation–recombination mechanism distinct from the simple capping provided by HMDS [3]. Mixtures of cyclotrisilazane and HMDS yield chromatographic surfaces with superior deactivation properties compared to either agent alone, demonstrating practical synergy in analytical column preparation.

Vapor Deposition of Silicon Nitride Thin Films Using N-Alkyl Cyclotrisilazane Precursors

N-Alkyl substituted cyclotrisilazanes, including nonamethylcyclotrisilazane, are disclosed as precursors for deposition of silicon nitride, silicon carbonitride, and silicon oxide thin films via thermal or plasma-enhanced ALD/CVD [4]. The fully methylated structure provides a high Si:N ratio without N–H bonds that could introduce hydrogen contamination, while the solid physical state at room temperature enables precise mass delivery in bubbler-free precursor systems.

Application
Selection Property
Validation Focus
Ring-opening polymerization
Controlled ring–chain equilibrium behavior
Equilibrium constant and molecular weight distribution
Silicone elastomer reinforcement
Trifunctional cyclic architecture for additional crosslinks
Crosslink density and mechanical profile evaluation
Silica surface functionalization
Si–O–Si network bonding mode
Surface deactivation and selectivity tuning
Silicon nitride thin film deposition
Solid N-alkyl cyclotrisilazane precursor for CVD/ALD
Film composition and hydrogen contamination control
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